molecular formula C11H21ClN2O4 B2363731 Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride CAS No. 1584540-93-1

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride

Cat. No. B2363731
CAS RN: 1584540-93-1
M. Wt: 280.75
InChI Key: FHSNQRVJVZRKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholines, which is a part of the compound , has been extensively studied. They are generally prepared from vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as from oxiranes and aziridines .

Scientific Research Applications

Anti-Inflammatory Drug Development

This compound has been studied for its potential anti-inflammatory properties. Derivatives of this molecule have shown promising results in inhibiting COX-1 and COX-2, which are key enzymes involved in the inflammation process . The methoxy group derivatives, in particular, demonstrated significant inhibition of albumin denaturation, which is a marker of anti-inflammatory activity .

Synthesis of Biologically Active Substances

The morpholine moiety of Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate is a common feature in many biologically active compounds. Its derivatives can be used as intermediates in the synthesis of various pharmacologically active molecules .

Catalysis in Organic Synthesis

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate derivatives can act as catalysts in organic synthesis. They can facilitate cross-dehydrogenative coupling reactions, which are a mild and environmentally friendly way to create C–N bonds, crucial in the formation of many organic compounds .

Development of Functionalized Polymers

The compound’s derivatives may serve as substrates for the creation of functionalized polymers, such as poly (β-aminoesters). These polymers have a range of applications, including drug delivery systems and materials science .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives can be modified to create new molecules with potential therapeutic effects. This includes the development of PROTACs (proteolysis targeting chimeras), which are a new class of drugs that target proteins for degradation .

Molecular Docking Studies

Molecular docking studies have utilized derivatives of this compound to understand the interaction between potential drugs and their targets. This helps in the design of molecules with better efficacy and reduced side effects .

properties

IUPAC Name

methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-3-9(11(15)16-2)13-10(14)6-8-7-12-4-5-17-8;/h8-9,12H,3-7H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSNQRVJVZRKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(=O)CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.